molecular formula C14H11NO2 B2953621 (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one CAS No. 952577-85-4

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B2953621
CAS No.: 952577-85-4
M. Wt: 225.247
InChI Key: BNQUTIKQLLGYQB-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group and a pyridinyl group connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the pyridinyl group can interact with enzymes and receptors, modulating their activity. The compound can also inhibit the activity of certain enzymes involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group at a different position.

    (2E)-1-(4-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group at a different position.

    (2E)-1-(4-hydroxyphenyl)-3-(pyridin-5-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group at a different position.

Uniqueness

The unique combination of the hydroxyphenyl and pyridinyl groups in (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one contributes to its distinct chemical and biological properties. The specific positioning of these groups allows for unique interactions with molecular targets, enhancing its potential as a therapeutic agent and a versatile building block in organic synthesis.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-4-2-12(3-5-13)14(17)6-1-11-7-9-15-10-8-11/h1-10,16H/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQUTIKQLLGYQB-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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